molecular formula C8H9BrO B1585010 1-(Bromomethyl)-2-methoxybenzene CAS No. 52289-93-7

1-(Bromomethyl)-2-methoxybenzene

Cat. No.: B1585010
CAS No.: 52289-93-7
M. Wt: 201.06 g/mol
InChI Key: WAUNFWSVXRPCDQ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-methoxybenzene, also known as o-Anisylmethyl bromide, is an organic compound with the molecular formula C8H9BrO. It is a derivative of benzene, where a bromomethyl group and a methoxy group are attached to the benzene ring. This compound is of significant interest in organic synthesis due to its reactivity and utility as an intermediate in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-methoxybenzene is believed to involve the formation of a cyclopropylmethyl bromide anion, which is stabilized by the presence of the methanol solvent. This anion then reacts with the substrate to form the desired product.

Safety and Hazards

1-(Bromomethyl)-2-methoxybenzene is a hazardous substance. It is recommended to avoid contact with skin and eyes, not to breathe dust/fume/gas/mist/vapors/spray, and to wear personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-methoxytoluene (o-anisole) using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of substituted products.

    Oxidation: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form 2-methoxytoluene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

  • Substituted benzyl derivatives
  • Aldehydes or acids from oxidation
  • 2-Methoxytoluene from reduction

Scientific Research Applications

1-(Bromomethyl)-2-methoxybenzene has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Used in the preparation of biologically active molecules and probes for biochemical studies.

    Medicine: Potential precursor for drug development and synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1-(Chloromethyl)-2-methoxybenzene: Similar structure but with a chloromethyl group instead of bromomethyl.

    1-(Bromomethyl)-4-methoxybenzene: The methoxy group is in the para position relative to the bromomethyl group.

    2-Bromo-1-methoxybenzene: The bromine atom is directly attached to the benzene ring without the methylene bridge.

Uniqueness: 1-(Bromomethyl)-2-methoxybenzene is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct reactivity patterns and synthetic utility. The ortho positioning of these groups can lead to specific steric and electronic effects, influencing the outcome of chemical reactions.

Properties

IUPAC Name

1-(bromomethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUNFWSVXRPCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200311
Record name 1-(Bromomethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52289-93-7
Record name 1-(Bromomethyl)-2-methoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052289937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Bromomethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Bromomethyl)-2-methoxybenzene, tech
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Synthesis routes and methods I

Procedure details

To a solution of 1-hydroxymethyl-2-methoxy-benzene (28.7 g, 0.207 mol) in CH2Cl2 (574 mL) at 0° C. under nitrogen was added slowly PBr3 (13.66 mL, 0.145 mol). After stirring for an additional 1.5 hours, MeOH (13.66 mL) was added and stirred for 5 minutes. To this mixture was added dropwise 10% Na2CO3 (2 mL) solution and stirred for 5 minutes. The mixture was then washed with 10% Na2CO3 (50 mL, 2×) and brine (100 mL). It was dried over MgSO4, and filtered. The filtrate was removed under vacuum to give an oil (40 g) of 1-bromomethyl-2-methoxy-benzene. This material was used without purification.
Quantity
28.7 g
Type
reactant
Reaction Step One
Name
Quantity
13.66 mL
Type
reactant
Reaction Step One
Quantity
574 mL
Type
solvent
Reaction Step One
Name
Quantity
13.66 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 100-mL round-bottomed flask was added 2-methoxybenzyl alcohol (1.33 mL, 9.99 mmol, Aldrich, St. Louis, Mo.), triphenylphosphine (2.62 g, 9.99 mmol, Aldrich, St. Louis, Mo.) and carbon tetrabromide (0.969 mL, 9.99 mmol, Aldrich, St. Louis, Mo.) in dichloromethane (20 mL). The reaction mixture was stirred at room temperature for 4 h and then the solvent was removed in vacuo and the residue was purified by silica gel chromatography, eluting with 10% EtOAc in hexanes to give 1-(bromomethyl)-2-methoxybenzene (1.78 g) as a white solid.
Quantity
1.33 mL
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
0.969 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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